molecular formula C7H4BrF2NO B1444744 4-Bromo-2,6-difluorobenzamide CAS No. 840481-49-4

4-Bromo-2,6-difluorobenzamide

Cat. No.: B1444744
CAS No.: 840481-49-4
M. Wt: 236.01 g/mol
InChI Key: VYGSRKKGNFFTNB-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzamide: is an organic compound with the molecular formula C7H4BrF2NO . It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at specific positions.

Scientific Research Applications

4-Bromo-2,6-difluorobenzamide has several applications in scientific research:

Safety and Hazards

The compound is classified under GHS07 and has a signal word of warning . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-difluorobenzamide can be synthesized from 4-bromo-2,6-difluorobenzoic acid. The synthesis involves the following steps :

    Activation of the Carboxylic Acid: The carboxylic acid group of 4-bromo-2,6-difluorobenzoic acid is activated using benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride at room temperature for 2 hours.

    Amidation: The activated intermediate is then reacted with ammonia in water at 0°C for 20 hours to yield this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Mechanism of Action

The mechanism of action of 4-bromo-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This interaction can inhibit the enzyme’s activity, leading to potential antifungal and antibacterial effects .

Comparison with Similar Compounds

    4-Bromo-2,6-difluoroaniline: This compound is similar in structure but has an amine group instead of an amide group.

    4-Bromo-2,6-difluorobenzonitrile: This compound has a nitrile group instead of an amide group.

Uniqueness: 4-Bromo-2,6-difluorobenzamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of substituents imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-bromo-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGSRKKGNFFTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840481-49-4
Record name 840481-49-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2,6-difluoro-benzoic acid (2.77 g, 11.7 mmol) and 1-hydroxybenzotriazole (1.74 g, 12.8 mmol) is added 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (2.46 g, 12.9 mmol) and the solution is stirred at room temperature for 2 hours. After cooling at 0° C. is added aq. NH3 (1.74 mL) and the reaction mixture is stirred for an additional 20 hours. The solvent is evaporated in vacuo and the residue partitioned between diethyl ether and water. The aqueous phase is extracted several times with Et2O, the organic layers are then combined, washed with 1M HCl, sat. NaHCO3, dried over MgSO4, filtered and concentrated in vacuo to afford the benzamide as a white solid (2.56 g, 93%).
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a stirred solution of the above benzoic acid intermediate (18 g, 76 mmol) in THF (150 mL)), at −20° C., was added triethylamine (7.6 g, 76 mmol) and ethyl chloroformate (9.8 g, 91 mmol. The reaction was stirred at −20° C. for 20 min. Then it was warmed up to room temperature and an ammonia solution (0.5 M in dioxane, 150 mL, 76 mmol) was added. The reaction was stirred at room temperature overnight. It was then concentrated, diluted with dichloromethane, washed with 1 N HCl and brine, and dried over Na2SO4. The solvent was removed to give the crude product as a solid. It was washed with dichloromethane to give 4-bromo-2,6-difluorobenzamide (9.4 g, 52.4%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 4-bromo-2,6-difluorobenzoic acid (110 g) and triethylamine (65 g) in THF (1.5 L) at −50° C. was added ethylchloroformate (60 g) dropwise. After the addition, the reaction mixture was warmed to 0° C. and stirred at this temperature for 1 hour. Ammonia (2 L, 0.5 M in 1,4-dioxane) was added dropwise, and the reaction mixture was stirred overnight at room temperature. The mixture was concentrated, and the resulting residue was partitioned between 1N HCl aqueous solution (2 L) and CH2Cl2 (1 L). The resulting solid was filtered and washed with CH2Cl2 to afford the title compound (60 g). The organic layer of the filtrate was separated, dried over MgSO4, filtered and evaporated under vacuum to afford another portion of the title compound (50 g). 1H NMR (300 MHz, DMSO-d6): δ 7.56 (m, 2H), 7.91 (s, 1H), 8.15 (s, 1H).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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